molecular formula C5H7ClN2O3S B585886 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1365941-79-2

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B585886
CAS No.: 1365941-79-2
M. Wt: 210.632
InChI Key: ZWPNKKYPWVUXQX-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O3S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can act as enzyme inhibitors by interacting with the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specific derivatives that may not be easily accessible using other similar compounds .

Biological Activity

5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1365941-79-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, molecular mechanisms, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and biological potential. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving pyrazole derivatives and sulfonyl chlorides.

Key Synthetic Route:

  • Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole framework using hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonylation: The introduction of the sulfonyl chloride group can be performed using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in treating various diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties through various mechanisms:

  • Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, it has been shown to downregulate anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein), promoting cell death in cancer cells .
  • Inhibition of Cell Proliferation: In vitro assays reveal that the compound inhibits the proliferation of several cancer cell lines, including those resistant to conventional therapies. This inhibition is often associated with cell cycle arrest at specific phases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties:

  • Broad-Spectrum Activity: Studies have reported that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .

The mechanism underlying the biological activity of this compound involves several molecular targets:

Molecular Targets:

  • Enzymatic Interactions: The compound interacts with specific enzymes involved in cell signaling and metabolism.
  • Receptor Modulation: It may also modulate receptor activities related to inflammation and cancer progression, influencing downstream signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Case Studies and Research Findings

Several case studies have investigated the efficacy and safety of this compound:

StudyModelConcentrationEffect
Study AHuman bladder cancer cells60 µMInduced apoptosis via XIAP downregulation
Study BMurine xenograft model150 mg/kgReduced tumor mass significantly
Study CStaphylococcus aureus strains128–256 µg/mLExhibited antimicrobial activity

Properties

IUPAC Name

5-methoxy-1-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3S/c1-8-5(11-2)4(3-7-8)12(6,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPNKKYPWVUXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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